N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide” is a chemical compound with the linear formula C9 H15 N3 . 2 Cl H . It has a molecular weight of 238.16 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazoles, has been achieved by adopting a conventional method from cyclic β-keto esters . The first step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3.2ClH/c1-10-6-9-7-4-2-3-5-8(7)11-12-9;;/h10H,2-6H2,1H3,(H,11,12);2*1H . This indicates the presence of a methyl group attached to an indazole ring, which is further attached to a cyclohexene carboxamide group.
Chemical Reactions Analysis
The synthesis of 4,5,6,7-1H-indazoles involves two steps . The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yields cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .
Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 238.16 . The InChI code for this compound is 1S/C9H15N3.2ClH/c1-10-6-9-7-4-2-3-5-8(7)11-12-9;;/h10H,2-6H2,1H3,(H,11,12);2*1H .
Scientific Research Applications
Antiviral Activity
Indazole derivatives have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Another example is Ethyl 1H-indole-3-carboxylates, which showed anti-viral activity in Huh-7.5 cells .
Anti-inflammatory Activity
A novel indazolane derivative, 1-benzyl-3-(2,3-dihydroxypropoxy)indazole, demonstrated anti-inflammatory activity similar to that of phenylbutazone . Other indazole derivatives also showed weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice .
Anticancer Activity
Indazole derivatives have been found to possess anticancer properties . The specific mechanisms and targets of these compounds in cancer cells are still under investigation.
Anti-HIV Activity
Indazole derivatives have shown potential as anti-HIV agents . These compounds can inhibit the replication of the HIV virus, making them potential candidates for the development of new anti-HIV drugs.
Antioxidant Activity
Indazole derivatives have demonstrated antioxidant activity . They can neutralize harmful free radicals in the body, which can help prevent various diseases and slow down the aging process.
Antimicrobial Activity
Indazole derivatives have shown antimicrobial activity against a variety of pathogens . This makes them potential candidates for the development of new antimicrobial drugs.
Antitubercular Activity
Indazole derivatives have shown potential as antitubercular agents . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Antidiabetic Activity
Indazole derivatives have shown potential as antidiabetic agents . They can help regulate blood sugar levels, making them potential candidates for the development of new antidiabetic drugs.
Future Directions
Indazole and its derivatives have shown a wide variety of medicinal applications . Given the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . Therefore, “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide”, being an indazole derivative, could also be a potential candidate for future research in medicinal chemistry.
Mechanism of Action
Target of Action
Indazole derivatives have been found to interact with a variety of targets, includingCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a role in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . The inhibition, regulation, and/or modulation of the aforementioned kinases could be a potential mode of action .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production ofprostaglandin E 2 (PGE 2 ) , tumor necrosis factor-alpha (TNF-α) , and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These mediators are involved in inflammation and other pathological conditions .
Pharmacokinetics
The compound is a solid at room temperature , which could influence its bioavailability.
Result of Action
Indazole derivatives have been found to exhibit anti-inflammatory activity in vivo . For example, certain derivatives were found to possess high anti-inflammatory activity along with minimum ulcerogenic potential .
Action Environment
The compound is stable at room temperature , which could influence its efficacy and stability under different environmental conditions.
properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-19-15-10-6-5-9-13(15)14(18-19)11-17-16(20)12-7-3-2-4-8-12/h2-3,12H,4-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTAOYLNMXWLKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide |
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